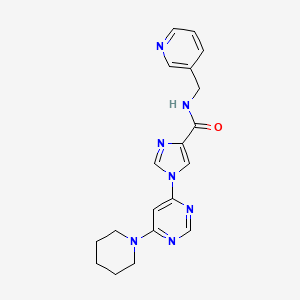

1-(6-piperidino-4-pyrimidinyl)-N~4~-(3-pyridylmethyl)-1H-imidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-piperidino-4-pyrimidinyl)-N~4~-(3-pyridylmethyl)-1H-imidazole-4-carboxamide, commonly known as PP2, is a small molecule inhibitor that has been extensively used in scientific research. PP2 belongs to the class of pyrazolo[3,4-d]pyrimidines and has a molecular weight of 369.44 g/mol. PP2 is a potent and selective inhibitor of Src family kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and survival.

Applications De Recherche Scientifique

Experimental and Theoretical Studies on Functionalization Reactions

A study by Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of related chemical compounds, providing insights into the synthesis and theoretical mechanisms involved in creating derivatives similar to the compound (Yıldırım, Kandemirli, & Demir, 2005).

Interaction with Aromatic Aldehydes

Research by Gorobets and Abakumov (2002) investigated the interaction of similar chemical structures with aromatic aldehydes, contributing to the understanding of chemical reactions and product formation that might be relevant to the compound (Gorobets & Abakumov, 2002).

Electrolytic Coloring in Anodized Aluminum

Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) studied the use of compounds, including piperidine derivatives, as additives in the electrolytic coloring of anodized aluminum, which might be relevant for understanding the applications of the compound in materials science (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Design and Synthesis in Antimycobacterial Activity

Lv et al. (2017) reported on the design and synthesis of novel compounds, including imidazole derivatives, for antimycobacterial activity. This study provides insights into the potential biomedical applications of similar compounds (Lv et al., 2017).

Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) on the synthesis of novel compounds, including imidazole derivatives, as anti-inflammatory and analgesic agents, sheds light on the potential therapeutic applications of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Mannich Bases Synthesis

Research by Finlander and Pedersen (1985) on the synthesis of Mannich bases involving compounds with structural similarities to the one provides insights into the chemistry and potential applications of these types of reactions (Finlander & Pedersen, 1985).

Propriétés

IUPAC Name |

1-(6-piperidin-1-ylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O/c27-19(21-11-15-5-4-6-20-10-15)16-12-26(14-24-16)18-9-17(22-13-23-18)25-7-2-1-3-8-25/h4-6,9-10,12-14H,1-3,7-8,11H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMDZFLEOKABSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(piperidin-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]-1H-imidazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![3,3,7,8-tetramethyl-11-(3-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2763708.png)

![tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2763714.png)

![[4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2763721.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2763723.png)

![ethyl 4-[3-(2-amino-2-oxoethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate](/img/structure/B2763725.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2763727.png)